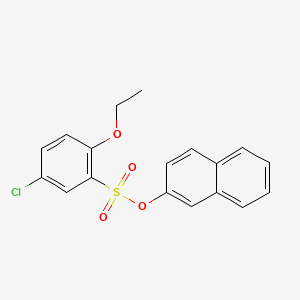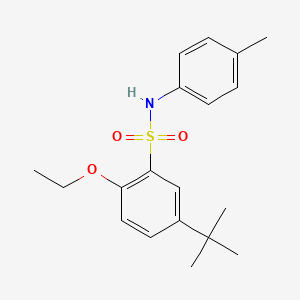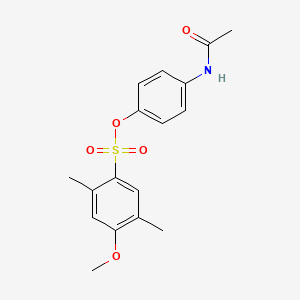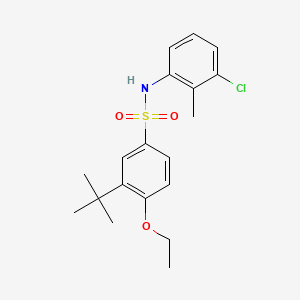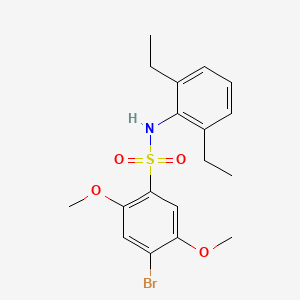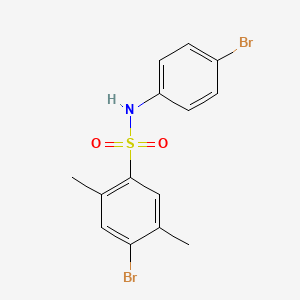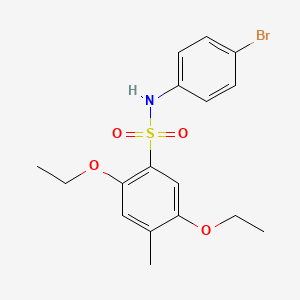
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide, also known as DIDS, is a chemical compound that belongs to the class of sulfonamides. DIDS is widely used in scientific research due to its unique properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide is widely used in scientific research as a tool to study the transport of ions and other molecules across cell membranes. Specifically, 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide is known to inhibit the activity of anion transporters, including chloride channels and bicarbonate transporters. This inhibition can be used to study the role of these transporters in various physiological processes, such as acid-base balance, neuronal signaling, and fluid secretion.
Wirkmechanismus
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide exerts its inhibitory effect on anion transporters by binding to a specific site on the transporter protein. This binding causes a conformational change in the protein, which prevents the transport of anions across the membrane. 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide is known to be a non-competitive inhibitor, meaning that it binds to a site on the protein that is distinct from the substrate binding site.
Biochemical and Physiological Effects
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effect on anion transporters, 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has been shown to modulate the activity of other ion channels, including calcium channels and potassium channels. 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has also been shown to affect the activity of enzymes involved in cellular metabolism, such as carbonic anhydrase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide in lab experiments is its specificity for anion transporters. This specificity allows researchers to selectively study the role of these transporters in various physiological processes. However, 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has some limitations, including its potential toxicity and non-specific effects on other ion channels and enzymes.
Zukünftige Richtungen
There are several future directions for research involving 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide. One area of interest is the development of more specific and potent inhibitors of anion transporters. Another area of interest is the use of 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide as a therapeutic agent for diseases involving abnormal ion transport, such as cystic fibrosis. Additionally, there is ongoing research into the role of anion transporters in various physiological processes, which may lead to new insights into the mechanisms underlying these processes.
Synthesemethoden
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide can be synthesized through a multi-step process, starting from the reaction of 3,5-dichloroaniline with tert-butylamine to form 5-tert-butyl-N-(3,5-dichlorophenyl)aniline. This intermediate is then reacted with 2-ethoxybenzenesulfonyl chloride to produce 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide.
Eigenschaften
IUPAC Name |
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO3S/c1-5-24-16-7-6-12(18(2,3)4)8-17(16)25(22,23)21-15-10-13(19)9-14(20)11-15/h6-11,21H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGVEEKERWUJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)
